molecular formula C10H16O2 B153618 Ethyl 2-allylpent-4-enoate CAS No. 18325-74-1

Ethyl 2-allylpent-4-enoate

Cat. No.: B153618
CAS No.: 18325-74-1
M. Wt: 168.23 g/mol
InChI Key: UJPKJTLFVKISHN-UHFFFAOYSA-N
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Description

Diallylacetic Acid Ethyl Ester is a reactant used in the synthesis of isopentenyl-N-methylquinolinedione.

Scientific Research Applications

Crystal Packing Interactions

Ethyl 2-allylpent-4-enoate and its derivatives exhibit unique crystal packing interactions. A study by Zhang et al. (2011) on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate reveals rare N⋯π and O⋯π interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, forming distinct structural motifs (Zhang, Wu, & Zhang, 2011).

Synthesis of α-Amino Acid Derivatives

Hopkins and Malinakova (2007) demonstrated the synthesis of highly substituted unnatural α-amino esters using this compound derivatives. They employed a Pd(II)-catalyzed three-component coupling method, showcasing the chemical versatility of these compounds (Hopkins & Malinakova, 2007).

Enantioselective Hydrogenation

The compound has been used in the enantioselective hydrogenation process. Meng, Zhu, and Zhang (2008) achieved high enantioselectivity in the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate (Meng, Zhu, & Zhang, 2008).

Synthesis of Trisubstituted Alkenes

Das, Majhi, and Banerjee (2006) explored the synthesis of trisubstituted alkenes using Baylis–Hillman adducts and this compound derivatives. Their method involved distinct heterogeneous catalysts for stereoselective synthesis (Das, Majhi, & Banerjee, 2006).

Preparation of Liquid Crystalline Polysiloxanes

Bracon et al. (2000) synthesized monomers, including this compound derivatives, for the production of side chain liquid crystalline polysiloxanes. These compounds demonstrated smectogen properties and varied morphological characteristics (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Enzyme Catalyzed Synthesis

Classen et al. (2014) reported an enzyme-catalyzed synthesis of chiral γ-butyrolactones using this compound derivatives. This process was characterized by high yield and enantioselectivity, underlining the biocatalytic potential of these compounds (Classen, Korpak, Schölzel, & Pietruszka, 2014).

Air/Water Interface Self-Organization

Nikolova et al. (2008) studied the self-organization of this compound derivatives at the air/water interface. Their research provides insights into the phase behavior and stability of these compounds in specific environments (Nikolova, Zhang, Chen, Chi, & Haufe, 2008).

Biohydrogenation Studies

Ferraboschi et al. (1987) investigated the biohydrogenation of unsaturated compounds, including this compound derivatives, by Saccharomyces cerevisiae. This study contributes to the understanding of the stereochemical aspects of biohydrogenation processes (Ferraboschi, Grisenti, Casati, Fiecchi, & Santaniello, 1987).

Metathesis Reactions

Keller (1991) explored the metathesis reactions of this compound, highlighting the functional versatility and reactivity of these compounds in synthetic chemistry (Keller, 1991).

Safety and Hazards

Ethyl 2-allylpent-4-enoate should be handled with care. It is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. Containers should be kept tightly closed, and measures should be taken to prevent the build-up of electrostatic charge .

Biochemical Analysis

Biochemical Properties

Ethyl 2-allylpent-4-enoate is involved in various biochemical reactions. It is synthesized from dimethyl 2,2-diallylmalonate through a series of reactions involving sodium methoxide, dimethyl malonate, and 8-bromooct-1-ene

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented in the literature. It is known that the compound is toxic to rats at high doses .

Metabolic Pathways

This compound is involved in the synthesis of other biochemical compounds, suggesting that it is part of various metabolic pathways. The compound likely interacts with various enzymes and cofactors during these reactions

Properties

IUPAC Name

ethyl 2-prop-2-enylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4-5,9H,1-2,6-8H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPKJTLFVKISHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Referring to Scheme 11, starting from diethyl diallylmalonate (701), the 4-carbethoxy-1,6-heptadiene (702) was synthesized in 78% yield (W. A. Nugent, J. Am. Chem. Soc., 1995, 117, 8992-8998). Compound 703 was synthesized from compound 702 in 71% yield (L. E. Martinez, J. Org. Chem., 1996, 61, 7963-7966), and compound 705 was synthesized from compound 704 in 43% yield (D. M. Hodgson, J. Chem. Soc. Perkin Trans. I, 1994, 3373-3378). The key intermediate cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene (708) can be alternatively synthesized from cyclopentadiene and formaldehyde in acetic acid using a Prins reaction (E. A. Saville-Stones, J. Chem. Soc. Perkin Trans. I, 1991, 2603-2604) albeit it suffers low yield and inseparable problems; or from a bicyclic lactone which was synthesized by multiple steps through 4 steps (F. Burlina, Bioorg. Med. Chem. Lett., 1997, 7, 247-250). The latter methodology gave a chiral 708 [(−)-enantiomer)], although it needed to synthesized a chiral bicyclic lactone. N4-Acetyl-5-fluorocytosine was synthesized from 5-fluorocytosine and p-nitrophenyl acetate (A. S. Steinfeld, J. Chem. Research (M), 1979, 1437-1450). Experimental Part
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Name
bicyclic lactone
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bicyclic lactone
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Reaction Step Four
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compound 705
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Type
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Reaction Step Four
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Reaction Step Five
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[Compound]
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compound 704
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Reaction Step Seven
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cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene
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Synthesis routes and methods II

Procedure details

Synthesis of cis-(±)-Carbocyclic d4 Cytosine Nucleosides and their 5′-Triphosphates Referring to Scheme 11, starting from diethyl diallylmalonate (701), the 4-carbethoxy-1,6-heptadiene (702) was synthesized in 78% yield (W. A. Nugent, J. Am. Chem. Soc., 1995, 117, 8992-8998). Compound 703 was synthesized from compound 702 in 71% yield (L. E. Martinez, J. Org. Chem., 1996, 61, 7963-7966), and compound 705 was synthesized from compound 704 in 43% yield (D. M. Hodgson, J. Chem. Soc. Perkin Trans. I, 1994, 3373-3378). The key intermediate cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene (708) can be alternatively synthesized from cyclopentadiene and formaldehyde in acetic acid using a Prins reaction (E. A. Saville-Stones, J. Chem. Soc. Perkin Trans. I, 1991, 2603-2604) albeit it suffers low yield and inseparable problems; or from a bicyclic lactone which was synthesized by multiple steps through 4 steps (F. Burlina, Bioorg. Med. Chem. Lett., 1997, 7, 247-250). The latter methodology gave a chiral 708 [(−)-enantiomer], although it needed to synthesized a chiral bicyclic lactone. N4-Acetyl-5-fluorocytosine was synthesized from 5-fluorocytosine and p-nitrophenyl acetate (A. S. Steinfeld, J. Chem. Research (M), 1979, 1437-1450).
[Compound]
Name
bicyclic lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
bicyclic lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( M )
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0 (± 1) mol
Type
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Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound 705
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Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
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[Compound]
Name
cis-(±)-Carbocyclic
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[Compound]
Name
5′-Triphosphates
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Reaction Step Seven
[Compound]
Name
compound 704
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0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of diethyl diallylmalonate (701; 50 g, 208 mmol), sodium cyanide (20.7 g, 422 mmol) and DMSO (166 mL) was heated at 160° C. for 6 h. After being cooled to r.t., the mixture was added to 400 mL of water and the product was extracted into hexane (4×100 mL). After evaporation of the solvent at reduced pressure, the residue was distilled (42-43° C./1 Torr) to give 27.34 g (78%) of 702 as a colorless liquid. 1H NMR (400 MHz, CDCl3) δ 5.80-5.70 (m, 2H, 2 CH═CH2), 5.10-5.02 (m, 4H, 2 CH═CH2), 4.14 (q, 2H, J=7.2 Hz, OCH2), 2.54-2.48 (m, 1H, CH), 2.41-2.34, 2.29-2.23 (2m, 4H, 2CH2), 1.25 (t, J=7.2 Hz, 3H, CH3).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
166 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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